Penienone

Description

Structure

3D Structure

Properties

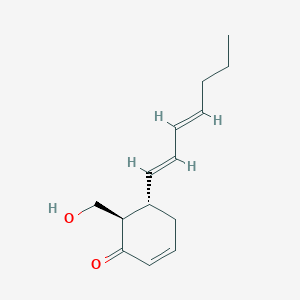

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-6-(hydroxymethyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-8-12-9-7-10-14(16)13(12)11-15/h4-8,10,12-13,15H,2-3,9,11H2,1H3/b5-4+,8-6+/t12-,13+/m1/s1 |

InChI Key |

UBYAOVYCJUQGIG-FILRKKLKSA-N |

Isomeric SMILES |

CCC/C=C/C=C/[C@@H]1CC=CC(=O)[C@H]1CO |

Canonical SMILES |

CCCC=CC=CC1CC=CC(=O)C1CO |

Synonyms |

penienone |

Origin of Product |

United States |

Biosynthesis of Penienone: Pathways and Regulatory Mechanisms

Elucidation of Precursor Building Blocks and Biosynthetic Intermediates

Information regarding the specific precursor molecules and the intermediate compounds involved in the biosynthesis of Penienone is not currently available in published scientific literature.

Proposed Enzymatic Cascades in this compound Formation

There are no proposed enzymatic cascades for the formation of this compound at this time.

Role of Key Enzymes and Enzyme Families

The specific enzymes and enzyme families involved in the biosynthesis of this compound have not been identified.

Gene Cluster Identification and Functional Characterization

A biosynthetic gene cluster responsible for the production of this compound has not been identified or functionally characterized.

Genetic and Environmental Regulation of this compound Biosynthesis

The genetic and environmental regulatory mechanisms that control the biosynthesis of this compound are currently unknown.

Synthetic Strategies Toward Penienone and Its Analogues

Total Synthesis of Penienone

The total synthesis of this compound has been accomplished through several distinct routes, each offering unique advantages in terms of efficiency and stereocontrol. These approaches have evolved, with newer methods significantly reducing the number of required steps.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. nih.govyoutube.com For this compound, a common retrosynthetic strategy involves disconnecting the molecule at key bonds to reveal simpler precursors. csic.es

A primary disconnection often targets the carbon-carbon bond of the hydroxymethyl group at the C2 position and the bond connecting the dienyl side chain at the C5 position. This leads to a cyclohexenone core as a key intermediate. For instance, a 1,4-addition of an organocuprate reagent to a chiral cyclohexenone derivative can install the dienyl side chain, followed by the introduction of the hydroxymethyl group. researchgate.net Another approach envisions a Prins-Peterson cyclization to construct the seven-membered oxacycle core, which can then be further elaborated to this compound. csic.es

Asymmetric Synthesis Approaches and Stereocontrol Methodologies

Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule, is crucial for the synthesis of this compound due to its defined stereochemistry. slideshare.netwikipedia.org Several methodologies have been employed to achieve high levels of stereocontrol. numberanalytics.com

One approach utilizes a chiral pool strategy , where the synthesis begins with an enantiomerically pure starting material. ethz.ch For example, syntheses have commenced from (R)-5-hydroxymethyl-2-cyclohexenone. researchgate.net

Chiral auxiliaries represent another strategy. These are enantiopure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction and are later removed. ethz.chyork.ac.uk

Enantioselective catalysis is a powerful method that uses a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.org In the context of this compound synthesis, organocatalysis has proven particularly effective. For example, a bisperfluorotoluyl-BINOL catalyzed conjugate addition of a trifluoroborate salt to a doubly vinylogous ester has been used to establish the δ-stereocenter of the cyclohexenone ring with high enantioselectivity. nsf.govacs.orgacs.orgnih.gov This reaction is followed by an aldol (B89426) condensation to form the cyclohexenone ring. nsf.govacs.orgacs.orgnih.gov

Substrate-directed reactions, where the existing stereocenters in the molecule influence the stereochemistry of subsequent reactions, have also been employed. ethz.ch For instance, a substrate-directed anionic hydroxymethylation has been used to install the hydroxymethyl group with the correct stereochemistry. researchgate.net

The choice of reagents and reaction conditions, such as temperature and solvent, can also significantly impact stereocontrol. numberanalytics.com

Development of Efficient and High-Yielding Synthetic Routes

Another efficient approach involves the 1,4-addition of an (E,E)-1,3-heptadienyl cyanocuprate to a chiral bicyclic lactam derivative, followed by trapping the resulting enolate with formaldehyde (B43269). researchgate.net This method also allows for the synthesis of the related natural product penihydrone. researchgate.net

These modern routes demonstrate a significant improvement in efficiency, often halving the number of steps required compared to earlier syntheses. acs.orgacs.org

Comparative Analysis of Different Synthetic Routes

A comparison of the various synthetic routes to this compound reveals a clear trend towards increased efficiency and stereoselectivity.

| Route | Key Steps | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Early Syntheses | Multi-step formation of key intermediate | 10-17 | 7.5-19% | Not specified | acs.org |

| Organocatalytic Route | Bisperfluorotoluyl-BINOL catalyzed conjugate addition, aldol condensation | 4 | 24-43% | 98% | nsf.govacs.orgacs.org |

| Bicyclic Lactam Route | 1,4-addition of organocuprate, formaldehyde trap | Not specified | Not specified | Excellent | researchgate.net |

| Chemo-enzymatic Route | Lipase-PS-catalyzed kinetic resolution, Julia-Kocienski olefination | Linear strategy | Not specified | Not specified | researchgate.net |

Organocatalytic Transformations in this compound Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in the synthesis of this compound, offering high levels of enantioselectivity and functional group tolerance. researchgate.net

A key organocatalytic transformation is the enantioselective conjugate addition to form the δ-substituted cyclohexenone core. nsf.govacs.orgacs.org Specifically, a chiral bisperfluorotoluyl-BINOL catalyst has been successfully employed to catalyze the addition of trifluoroborate salts to doubly vinylogous esters. nsf.govacs.orgacs.orgnih.gov This reaction proceeds with high yields (up to 89%) and excellent enantioselectivities (89-98% ee). nsf.govacs.orgacs.orgnih.gov The reaction can be performed in a stepwise or a single-pot sequence with a subsequent aldol condensation to afford the chiral cyclohexenone. nsf.govacs.orgacs.org

This organocatalytic approach offers several advantages over traditional metal-based catalysis, including the use of readily available and less toxic catalysts. researchgate.net The development of such transformations has been instrumental in creating more efficient and practical total syntheses of this compound. acs.orgacs.org

Chemo-enzymatic Approaches to this compound and Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic transformations to create efficient and selective synthetic routes. nih.gov In the context of this compound, chemo-enzymatic strategies have been employed to achieve high levels of stereocontrol. researchgate.net

One such approach utilizes a Lipase-PS-catalyzed enzymatic kinetic resolution (EKR) of a racemic starting material, (±)-5-hydroxymethyl-2-cyclohexenone. researchgate.net This enzymatic step selectively acylates one enantiomer, allowing for the separation of the desired (R)-enantiomer. researchgate.net

Following the enzymatic resolution, chemical transformations are used to complete the synthesis. A key step is the Julia-Kocienski olefination to introduce the dienyl side chain. researchgate.net The synthesis is then completed by a substrate-directed anionic hydroxymethylation. researchgate.net

This chemo-enzymatic route provides a valuable alternative to purely chemical methods, demonstrating the power of integrating biocatalysis into complex molecule synthesis. researchgate.netnih.gov The high selectivity of enzymes can simplify the synthesis by reducing the need for protecting groups and multiple stereocontrol steps. nih.gov

Synthesis of Structural Analogues and Simplified Scaffolds

The synthetic challenges and biological relevance of this compound have spurred research not only into its total synthesis but also into the creation of its structural analogues and simplified molecular scaffolds. These efforts are crucial for structure-activity relationship (SAR) studies and for developing novel compounds with potentially enhanced or different biological activities.

A primary analogue of this compound is its diastereomer, penihydrone, which has been co-isolated from the same fungal source, Penicillium sp. No. 13. researchgate.net Synthetic routes targeting this compound have often been adapted to also yield penihydrone. For instance, a strategy employing a 1,4-addition of an (E,E)-1,3-heptadienyl cyanocuprate to a chiral cyclohexenone building block, followed by trapping the resulting copper enolate with formaldehyde, can lead to either this compound or penihydrone depending on the final workup conditions. researchgate.net Treatment with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) yields this compound, while using pyridine-hydrofluoric acid (Pyr·HF) results in the formation of penihydrone. researchgate.net

The development of simplified scaffolds has focused on the core cyclohexenone motif, which is a versatile building block in organic synthesis. nsf.gov Research has been directed towards the efficient, asymmetric synthesis of δ-substituted cyclohexenones, which serve as key intermediates for this compound and can be diversified to create a range of analogues. nsf.govnih.gov One approach involves using bicyclic lactams as chiral templates for the asymmetric construction of optically pure compounds, including 2,5-disubstituted-2-cyclohexenones and 3,5-disubstituted-2-cyclohexenones. researchgate.net Another key strategy has been the synthesis of optically active 5-(tert-Butyldimethylsiloxy)-2-cyclohexenone and its derivatives, which are valuable chiral building blocks for cyclohexane-containing natural products. researchgate.netresearchgate.net Furthermore, the enantiomerically pure 5-hydroxymethyl-cyclohex-2-enone scaffold, an early-stage precursor in some this compound syntheses, has been utilized to stereoselectively synthesize novel carbasugars and their analogues, demonstrating the utility of these simplified structures in generating molecular diversity. researchgate.net

Table 1: Examples of this compound Analogues and Simplified Scaffolds

| Compound/Scaffold | Synthetic Precursor/Method | Purpose/Application | Reference(s) |

|---|---|---|---|

| Penihydrone | (E,E)-1,3-heptadienyl cyanocuprate addition to chiral cyclohexenone, followed by formaldehyde trap and Pyr·HF workup. | Co-isolated natural product; diastereomer for SAR studies. | researchgate.net |

| δ-Substituted Cyclohexenones | Organocatalytic conjugate addition of trifluoroborate salts to doubly vinylogous esters and aldol condensation. | Key chiral intermediates for the synthesis of this compound and its analogues. | nsf.govnih.gov |

| Optically Active 5-(tert-Butyldimethylsiloxy)-2-cyclohexenone | Synthesized from D-(-)-quinic acid. | Chiral building block for various cyclohexane-containing natural products. | researchgate.netresearchgate.net |

| Novel Carbasugars | Stereoselective synthesis from enantiomerically pure 5-hydroxymethyl-cyclohex-2-enone scaffold. | Structural analogues derived from a this compound synthesis intermediate. | researchgate.net |

| 2,5-Disubstituted-2-cyclohexenones | 1,4-addition of organocyanocuprates to chiral bicyclic lactam derivatives. | Simplified scaffolds for asymmetric synthesis. | researchgate.net |

Reaction Mechanisms and Mechanistic Insights from Synthetic Studies

The various synthetic routes toward this compound have provided fertile ground for the investigation of complex reaction mechanisms and have yielded significant mechanistic insights. These studies often combine experimental observations with computational analysis to elucidate the stereochemical outcomes and reaction pathways.

A highly efficient synthesis of this compound relies on an enantioselective organocatalytic conjugate addition followed by a tandem aldol condensation. nsf.govnih.gov The key to this transformation is the use of a bisperfluorotoluyl-BINOL catalyst. nsf.gov Mechanistic investigations suggest that the reaction proceeds through a highly organized transition state. A strong Lewis acid/base complex forms between the BINOL-bound organoboronate and the doubly vinylogous ester substrate. nsf.gov This complex facilitates a tight, intramolecular delivery of the nucleophile, which accounts for the high enantioselectivity observed in the formation of the δ-stereocenter. nsf.gov

Another cornerstone reaction employed in this compound synthesis is the Julia-Kocienski olefination. researchgate.net This reaction is used to construct the diene side chain. A detailed mechanistic understanding is critical for controlling the stereoselectivity (E/Z) of the newly formed double bond. The reaction involves the addition of a sulfone anion to an aldehyde, followed by an elimination step. The stereochemical outcome is influenced by factors such as the nature of the sulfone's heterocyclic group, the base used, and the reaction conditions, which dictate the geometry of the intermediate species and the subsequent syn- or anti-elimination pathway. researchgate.net

Enzymatic reactions have also provided crucial mechanistic advantages. The use of Lipase PS from Burkholderia cepacia for the kinetic resolution of (±)-5-hydroxymethyl-2-cyclohexenone is a key step in some synthetic approaches. researchgate.net This enzymatic acetylation selectively acylates the (S)-enantiomer, leaving the desired (R)-alcohol unreacted and in high enantiomeric purity. researchgate.net This step elegantly establishes the absolute stereochemistry at an early stage, which is then carried through the subsequent synthetic sequence.

Furthermore, cascade reactions have been explored for the rapid construction of complex polycyclic systems related to this compound's structural class. uh.edu For instance, hydrazone-initiated carbene/alkyne cascades can form polycyclic products through intermediates like ring-fused cyclopropenes. uh.edu Experimental and computational studies of such cascades, including those initiated by carbonazidates, provide deep insights into the intricate pathways involving C-H bond insertions and rearrangements that define these complex transformations. uh.edu

Table 2: Mechanistic Features of Key Reactions in this compound Synthesis

| Reaction | Catalyst/Reagent | Key Mechanistic Feature | Outcome | Reference(s) |

|---|---|---|---|---|

| Enantioselective Conjugate Addition/Aldol Condensation | Bisperfluorotoluyl-BINOL | Formation of a tight Lewis acid/base complex between the catalyst-boronate and the substrate. | Highly enantioselective formation of the δ-stereocenter. | nsf.govnih.govuh.edu |

| Julia-Kocienski Olefination | Benzothiazolyl sulfone / Base | Addition of a sulfone anion to an aldehyde followed by stereoselective elimination. | Formation of the diene side chain with controlled geometry. | researchgate.net |

| Enzymatic Kinetic Resolution (EKR) | Lipase PS from B. cepacia | Selective acetylation of the (S)-enantiomer of a racemic alcohol. | Provides the (R)-alcohol precursor with high enantiomeric purity. | researchgate.net |

| Carbene/Alkyne Cascades | Rhodium(II) catalysts | Carbene formation followed by intramolecular reactions with alkynes and C-H insertion. | Rapid assembly of bridged polycyclic ring systems. | uh.edu |

Advanced Structural Elucidation and Stereochemical Assignment

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules like Penienone. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in piecing together the carbon-hydrogen framework of this compound. The chemical shift (δ) of each nucleus in the spectrum indicates its electronic environment, with different functional groups and structural features giving rise to signals in characteristic regions.

Analysis of the ¹H NMR spectrum of (-)-Penienone reveals a series of distinct signals corresponding to the different types of protons present in the molecule. Similarly, the ¹³C NMR spectrum displays resonances for each unique carbon atom, including those of carbonyl groups, olefinic carbons, and aliphatic carbons, providing a complete carbon census.

Detailed ¹H and ¹³C NMR data for (-)-Penienone are presented in the tables below.

Currently, there is no specific information available in the scientific literature regarding the application of ¹⁵N NMR spectroscopy for the analysis of this compound.

Interactive Table: ¹H NMR Spectroscopic Data for (-)-Penienone

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 6.05 | s | |

| H-4 | 3.55 | m | |

| H-5 | 2.05 | m | |

| H-6 | 2.35 | m | |

| H-7 | 5.33 | s | |

| H-10 | 2.15 | s | |

| H-11 | 4.88 | s | |

| H-11' | 4.95 | s | |

| H-12 | 1.75 | s |

Interactive Table: ¹³C NMR Spectroscopic Data for (-)-Penienone

| Position | Chemical Shift (δ) ppm |

| C-1 | 125.7 |

| C-2 | 199.8 |

| C-3 | 105.8 |

| C-3a | 165.2 |

| C-4 | 45.2 |

| C-5 | 25.5 |

| C-6 | 36.7 |

| C-7 | 118.8 |

| C-8 | 148.9 |

| C-9 | 190.5 |

| C-9a | 108.1 |

| C-10 | 28.1 |

| C-11 | 112.5 |

| C-12 | 22.8 |

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms and deducing the relative stereochemistry of this compound. emerypharma.comwikipedia.org These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. researchgate.netsdsu.eduyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net Analysis of the COSY spectrum of this compound allows for the tracing of proton-proton spin systems, connecting adjacent protons and building molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. emerypharma.comwikipedia.org This provides unambiguous one-bond C-H connectivity, allowing for the definitive assignment of proton signals to their corresponding carbons in the this compound structure. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to four bonds. emerypharma.comwikipedia.org This is crucial for connecting the molecular fragments established by COSY and for identifying quaternary carbons (carbons with no attached protons) by observing their long-range couplings to nearby protons. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space correlations between protons that are in close spatial proximity, regardless of their bonding connectivity. NOESY and ROESY are vital for determining the relative stereochemistry of chiral centers in this compound by observing which protons are on the same face of a ring or molecule.

Through the combined interpretation of these 2D NMR datasets, a complete and unambiguous picture of the planar structure and relative stereochemistry of this compound is constructed.

Mass Spectrometry (MSⁿ) for Fragmentation Analysis and Elemental Composition

Mass spectrometry is a powerful analytical technique that provides information on the mass-to-charge ratio of ions, allowing for the determination of a molecule's elemental composition and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) has been employed to determine the precise elemental formula of this compound. By measuring the mass with high accuracy, HRMS confirms the molecular formula by matching the experimental mass to the calculated mass. The HRMS data for (-)-Penienone is consistent with a molecular formula of C₁₄H₁₄O₃. researchgate.net

Multi-stage mass spectrometry (MSⁿ) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable clues about the molecule's structure, as specific bonds are more prone to cleavage. While detailed MSⁿ fragmentation studies for this compound are not extensively reported, the analysis would typically involve identifying characteristic losses of small neutral molecules (e.g., H₂O, CO) and the formation of stable fragment ions that are indicative of the underlying molecular framework.

Chiral Resolution and Enantiomeric Purity Determination

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The isolation of (-)-Penienone from Penicillium palitans indicates that the fungus produces the compound in an enantiomerically enriched or pure form. researchgate.netnih.gov

The separation of enantiomers, known as chiral resolution, is commonly achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov A CSP is itself chiral and interacts differently with each enantiomer, leading to different retention times and allowing for their separation. youtube.comkhanacademy.org

Once the enantiomers are separated, their enantiomeric purity can be determined. This is a measure of the excess of one enantiomer over the other in a mixture. Chiral HPLC is a primary method for this determination, where the relative areas of the peaks corresponding to each enantiomer are used to calculate the enantiomeric excess (ee).

Computational Chemistry Approaches for Conformation and Spectroscopic Prediction

Computational chemistry offers powerful tools for investigating the three-dimensional structure and properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the relative energies of different possible conformations of the molecule, predicting the most stable three-dimensional shape.

Furthermore, these computational approaches can predict spectroscopic data, such as NMR chemical shifts. By comparing the computationally predicted NMR data for a proposed structure with the experimental data, chemists can gain additional confidence in their structural assignment. As of now, specific computational studies focusing on the conformation and spectroscopic prediction for this compound have not been extensively published in the literature.

Confirmation of Absolute Configuration

Determining the absolute configuration of a chiral molecule involves unambiguously assigning the spatial arrangement of atoms at its stereocenters (e.g., as R or S). wikipedia.orglibretexts.org For (-)-Penienone, this assignment is crucial for a complete structural description.

The absolute configuration of natural products is often determined by comparing their experimental optical rotation or circular dichroism (CD) spectra with those of a synthetic standard of known absolute configuration. Another definitive method is single-crystal X-ray crystallography, which provides a direct visualization of the molecule's three-dimensional structure. wikipedia.org In the case of (-)-Penienone, its structure and absolute configuration were confirmed by comparing its spectroscopic data (including NMR and optical rotation) with data reported in the literature for this compound. researchgate.net

Biological Activities and Mechanistic Studies Non Clinical Focus

Phytotoxic Activity and Plant Growth Regulation

Studies have shown that penienone exhibits significant phytotoxic properties, affecting various aspects of plant development, from seed germination to mature plant growth. Its efficacy has been evaluated against several plant models, revealing a spectrum of activity and dose-dependent responses.

This compound has been identified as a potent inhibitor of both seed germination and subsequent seedling development. In laboratory assays, the application of this compound at a concentration of 1 mg mL⁻¹ resulted in a complete, 100% inhibition of seed germination in the monocotyledonous plant Agrostis stolonifera (colonial bentgrass) after a seven-day treatment period. researchgate.netnih.gov This inhibitory effect extends to the post-germinative stages, where it also impedes the growth of seedlings. researchgate.netnih.gov

The phytotoxic effects of this compound have been assessed against a range of plant species, demonstrating a degree of selectivity in its action. When tested against the seeds of the dicotyledonous plant Lactuca sativa (lettuce) and the monocot Agrostis stolonifera, this compound displayed activity exclusively against the latter. researchgate.netnih.gov This suggests a potential for selective herbicidal action, with a more pronounced effect on monocotyledonous species.

Furthermore, the activity of this compound was evaluated against the aquatic plant Lemna paucicostata (duckweed). In this model, this compound demonstrated inhibitory effects on plant growth, providing another indicator of its broad phytotoxic potential. researchgate.netnih.gov

The phytotoxicity of this compound is directly correlated with its concentration. For Agrostis stolonifera, a concentration of 1 mg mL⁻¹ was sufficient to achieve complete inhibition of seed germination. researchgate.netnih.gov In studies with Lemna paucicostata, the potency of this compound was quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit growth by 50%. The IC₅₀ value for this compound against L. paucicostata was determined to be 57 μM. researchgate.netnih.gov

Below is an interactive data table summarizing the phytotoxic activity of this compound.

| Target Organism | Concentration | Observed Effect | Citation |

| Agrostis stolonifera | 1 mg mL⁻¹ | 100% inhibition of seed germination | researchgate.netnih.gov |

| Lactuca sativa | Not specified | No significant activity observed | researchgate.netnih.gov |

| Lemna paucicostata | 57 μM | 50% inhibition of growth (IC₅₀) | researchgate.netnih.gov |

Antifungal Activity

In addition to its effects on plants, this compound has been shown to possess significant antifungal properties. These activities have been primarily investigated against plant pathogenic fungi, highlighting its potential for application in agriculture as a natural fungicide.

The antifungal activity of this compound has been specifically evaluated against Colletotrichum fragariae, a significant phytopathogen responsible for causing anthracnose in strawberries. researchgate.netnih.gov The compound demonstrated notable inhibitory effects against this fungus, indicating its potential to control this plant disease.

The potency of this compound's antifungal activity against Colletotrichum fragariae has been quantified through its IC₅₀ value. Research has determined the IC₅₀ of this compound to be 0.3 μM against this pathogen. researchgate.netnih.gov Specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in the reviewed scientific literature.

The following interactive data table outlines the antifungal activity of this compound.

| Target Organism | IC₅₀ Value | Citation |

| Colletotrichum fragariae | 0.3 μM | researchgate.netnih.gov |

In Vitro and In Vivo Mechanistic Investigations in Model Systems (Excluding Human Clinical Data)

Recent research has begun to uncover the biological effects of (-)-Penienone, particularly its potent phytotoxic and antifungal properties. These investigations in non-human model systems provide the foundational knowledge for understanding its mechanism of action.

Identification of Cellular or Molecular Targets

While the precise cellular and molecular targets of (-)-Penienone are yet to be definitively identified, its chemical structure as a lactone, and more specifically a sesquiterpene lactone, offers insights into its potential mechanisms. The biological activities of many sesquiterpene lactones are attributed to the presence of an α-methylene-γ-lactone moiety. mdpi.commdpi.com This functional group is a reactive electrophile that can readily undergo a Michael-type addition with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. mdpi.com This covalent interaction can lead to the alkylation and subsequent inactivation of key enzymes and transcription factors, disrupting cellular processes.

In the context of its antifungal activity, many antifungal agents target essential components of the fungal cell. researchgate.netnih.gov For instance, polyenes bind to ergosterol in the fungal cell membrane, creating pores that lead to cell leakage and death. researchgate.netnih.gov Other antifungals inhibit the synthesis of β-glucan, a critical component of the fungal cell wall, or interfere with DNA and protein synthesis. researchgate.netresearchgate.net Given that some lactones have been observed to damage the fungal cell wall and membrane, it is plausible that this compound's target may reside in these structures. researchgate.net One study on γ-decalactone, for example, suggested that its toxic effects on yeast are linked to interactions with cell membrane lipids and components, including H+-ATPase. nih.gov However, further research is required to confirm if this compound shares these targets.

Interference with Biochemical Pathways in Non-Human Organisms

Studies have demonstrated that (-)-Penienone significantly interferes with fundamental biochemical pathways in both plants and fungi, leading to growth inhibition.

Phytotoxic Activity:

In a study investigating its phytotoxic effects, (-)-Penienone was assessed against the monocot Agrostis stolonifera (creeping bentgrass) and the dicot Lactuca sativa (lettuce). The compound exhibited selective and potent inhibitory activity against the monocot model. At a concentration of 1 mg/mL, (-)-Penienone induced 100% inhibition of seed germination in A. stolonifera. nih.gov Furthermore, in a dose-response bioassay using Lemna paucicostata (duckweed), (-)-Penienone demonstrated an IC50 value of 57 μM for growth inhibition. researchgate.netnih.gov

While the specific biochemical pathway disrupted by this compound in plants has not been elucidated, the phytotoxic mechanisms of other terpenes and lactones often involve the disruption of mitochondrial function. researchgate.net For example, some monoterpenes can act as uncouplers of oxidative phosphorylation or as inhibitors of the electron transport chain, thereby depleting the cell of ATP. researchgate.net Rotenone, another natural compound, is known to inhibit the NADH dehydrogenase complex of the mitochondrial respiratory chain. nih.govnih.gov It is conceivable that this compound's phytotoxicity stems from interference with cellular respiration or other essential metabolic pathways.

Antifungal Activity:

(-)-Penienone has shown remarkable antifungal activity against the phytopathogenic fungus Colletotrichum fragariae. In a micro-broth susceptibility assay, it exhibited an IC50 value of 0.3 μM (equivalent to 66.7 μg/mL), effectively inhibiting fungal growth. researchgate.netresearchgate.netnih.gov This potent activity suggests that this compound interferes with a biochemical pathway that is vital for the survival or proliferation of this fungus. The exact pathway remains a subject for further investigation, but could involve cell wall synthesis, membrane integrity, or essential enzymatic activities, as is common for other antifungal compounds. nih.gov

Molecular Interactions with Biomolecules in Model Organisms

Direct studies on the molecular interactions of this compound with specific biomolecules are currently limited. However, based on its chemical structure, we can infer potential interactions. As mentioned previously, the α-methylene-γ-lactone ring present in many bioactive lactones is a key feature for molecular interaction. mdpi.commdpi.com This electrophilic center can form covalent bonds with nucleophilic groups present in biomolecules, most notably the sulfhydryl (thiol) group of cysteine residues in proteins. mdpi.com

This type of interaction, known as Michael addition, is an irreversible process that can lead to the permanent inactivation of the target protein. mdpi.com Many enzymes and transcription factors rely on cysteine residues within their active or regulatory sites for their function. By covalently modifying these critical residues, this compound could effectively shut down their activity, leading to the observed phytotoxic and antifungal effects. This mechanism of action is well-documented for other sesquiterpene lactones. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound, these studies have primarily involved the comparison of its activity with that of its close structural analogue, (-)-Palitantin.

Contribution of Specific Functional Groups to Biological Efficacy

A comparative study of (-)-Penienone and (-)-Palitantin has highlighted the critical role of specific functional groups in their biological efficacy. nih.gov While both molecules share a similar core structure, a key difference lies in the functional group at a specific position on the lactone ring. In (-)-Penienone, this position is occupied by a ketone group, whereas in (-)-Palitantin, it is a hydroxyl group.

This seemingly minor difference has a profound impact on their biological activities. In phytotoxicity assays against Agrostis stolonifera, (-)-Penienone at 1 mg/mL caused complete inhibition of seed germination, whereas (-)-Palitantin showed only moderate activity at the same concentration. nih.gov A similar trend was observed in the antifungal assays against Colletotrichum fragariae, where only (-)-Penienone exhibited significant inhibitory activity with an IC50 of 0.3 μM. nih.gov (-)-Palitantin was found to be much less active. nih.gov

These findings strongly suggest that the ketone functional group in this compound is essential for its potent phytotoxic and antifungal properties. The higher electrophilicity of the ketone compared to the hydroxyl group may enhance its reactivity towards molecular targets, or it may play a more significant role in the binding affinity of the molecule to its target site.

Table 1: Comparative Biological Activity of (-)-Penienone and (-)-Palitantin

| Compound | Test Organism | Activity Type | Concentration | Result | Source |

|---|---|---|---|---|---|

| (-)-Penienone | Agrostis stolonifera | Phytotoxic (Seed Germination) | 1 mg/mL | 100% Inhibition | nih.gov |

| (-)-Palitantin | Agrostis stolonifera | Phytotoxic (Seed Germination) | 1 mg/mL | Moderate Activity | nih.gov |

| (-)-Penienone | Lemna paucicostata | Phytotoxic (Growth Inhibition) | 57 μM | IC50 | researchgate.netnih.gov |

| (-)-Palitantin | Lemna paucicostata | Phytotoxic (Growth Inhibition) | - | Much less active than this compound | nih.gov |

| (-)-Penienone | Colletotrichum fragariae | Antifungal (Growth Inhibition) | 0.3 μM | IC50 | nih.gov |

| (-)-Palitantin | Colletotrichum fragariae | Antifungal (Growth Inhibition) | - | Much less active than this compound | nih.gov |

Impact of Stereochemistry on Activity

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, can have a significant impact on its biological activity. mdpi.complos.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with different stereoisomers of a compound. mdpi.com

The natural product discussed in these studies is specifically the (-)-enantiomer of this compound. nih.gov While comprehensive studies comparing the activity of different stereoisomers of this compound have not been reported, the fact that it is a chiral molecule isolated from a biological source suggests that its specific stereoconfiguration is likely important for its activity. In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. mdpi.com

Further research involving the synthesis and biological evaluation of other stereoisomers of this compound would be necessary to fully elucidate the impact of its stereochemistry on its phytotoxic and antifungal activities. Such studies would provide a more complete understanding of the structural requirements for its interaction with its biological targets.

Analytical Methodologies for Penienone Research

Extraction and Purification Techniques

The initial step in studying natural products like penienone involves extracting the compound from its biological source. For this compound isolated from the fungus Penicillium sp. No. 13, extraction from the fungal metabolite is performed. plu.mxcapes.gov.br Similarly, (-)-penienone has been isolated from the methylene (B1212753) chloride crude extract of Penicillium palitans obtained from deep sea sediments. researchgate.netresearcher.lifenih.gov

General extraction methods for natural products include traditional techniques such as solvent extraction and liquid-liquid partitioning. chemmethod.comjpionline.orghilarispublisher.com The choice of solvent is critical and depends on the polarity and solubility of the target compound, as well as potential interactions with other components in the matrix. jpionline.orghilarispublisher.com Solvent extraction typically involves using solvents like methanol, ethanol, or acetone, or combinations thereof. jpionline.org Solid-liquid extraction is another simple technique involving extraction with various solvents followed by fractionation using liquid-liquid extraction and column chromatography. jpionline.org

Purification techniques are then applied to isolate the target compound from the crude extract. These can include chromatographic methods, membrane-based purification, and adsorption-desorption procedures. chemmethod.com For proteins and enzymes, aqueous solution extraction with dilute salt and buffer systems is common, often performed at low temperatures to avoid degradation. medicilon.com Organic solvent extraction methods can also be used, sometimes followed by low-temperature organic solvent precipitation for purification. medicilon.com Affinity chromatography, which exploits the specific binding ability of a compound to a ligand, is a highly effective purification method, sometimes achieving high purity in a single step from complex mixtures. medicilon.com

Chromatographic Separation Methods (e.g., HPLC, GC, TLC)

Chromatographic techniques are fundamental for separating components in complex mixtures, including natural product extracts containing this compound. These methods are based on the differential distribution of compounds between a stationary phase and a mobile phase. ijpsjournal.comsmtasmc.org

Thin Layer Chromatography (TLC): TLC is a technique used to identify components in a mixture by separating them on a thin stationary phase, typically silica (B1680970) gel on an inert substrate, using a mobile phase (solvent). ijpsjournal.com TLC can be used for quick qualitative analysis and can also be coupled with bioautography for bioassay-guided fractionation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. smtasmc.orgopenaccessjournals.com It is an improved form of column liquid chromatography that uses high pressure to force the mobile phase through a column packed with a stationary phase. smtasmc.orgopenaccessjournals.com HPLC is versatile and can handle both volatile and non-volatile substances. openaccessjournals.com It separates compounds based on their partitioning behavior between the stationary and mobile phases. ijpsjournal.comopenaccessjournals.com HPLC can be coupled with various detectors, including UV-visible or mass spectrometric detectors. hilarispublisher.com

Gas Chromatography (GC): GC is employed for analyzing volatile and thermally stable compounds. hilarispublisher.comsmtasmc.org It involves injecting a sample into a heated column packed with a stationary phase and separating compounds based on their vaporization and partitioning between a mobile gas phase and the stationary phase. hilarispublisher.com GC is generally more suitable for volatile compounds compared to HPLC. openaccessjournals.com

These chromatographic methods are essential for achieving the purity required for structural elucidation and further analysis of this compound.

Advanced Spectroscopic Quantification Methods

Spectroscopic methods are vital for the identification, structural characterization, and quantification of chemical compounds like this compound. Spectroscopy studies the interaction between electromagnetic radiation and matter. azooptics.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the structure of organic compounds. researchgate.netnih.gov NMR spectra provide detailed information about the arrangement of atoms within a molecule. For this compound, NMR studies have been used to establish its structure. capes.gov.br Exhaustive structural and spectroscopic characteristics of this compound have been reported, including detailed interpretation of NMR spectra, coupling constants, and chemical shifts. researchgate.net ¹H NMR spectroscopy can also be used for quantitative analysis (qNMR), offering advantages such as low-temperature operation and authentic structural prediction. researchgate.net

Other spectroscopic techniques relevant to chemical analysis and potentially applicable to this compound research include Ultraviolet-Visible (UV-Vis) spectroscopy and Infrared (IR) spectroscopy. azooptics.commoca.net.ua UV-Vis spectroscopy can be used to measure the concentration of samples based on the Beer-Lambert Law and can also provide information about the presence of certain functional groups. azooptics.com FT-IR spectroscopy can confirm the presence of key functional groups within a molecule. nih.govmoca.net.ua Mass Spectrometry (MS) is another advanced technique often coupled with chromatography (e.g., LC-MS/MS) for the identification and quantification of compounds, providing information about molecular weight and fragmentation patterns. nih.govnih.gov

Bioassay-Guided Fractionation and Isolation

Bioassay-guided fractionation is a strategy used in natural product research to isolate bioactive compounds from complex mixtures based on their biological activity. mdpi.comnih.gov This process involves repeatedly separating a crude extract into fractions using chromatographic techniques and testing each fraction for the desired biological activity. researchgate.netmdpi.comresearchgate.net Fractions showing activity are further fractionated and tested until the pure active compound is isolated.

In the context of this compound, which exhibits phytotoxic and antifungal activities, bioassay-guided chromatography fractionation has been employed in its isolation from fungal extracts. researchgate.netresearcher.lifenih.gov A flowchart of bioassay-guided chromatography fractionation of the methylene chloride extract from Penicillium palitans has been described, leading to the isolation of (-)-penienone based on its phytotoxic and antifungal effects. researchgate.netresearchgate.net This approach is effective in targeting and isolating compounds with specific biological properties from a complex natural source.

Potential Applications and Biotechnological Prospects Non Clinical Focus

Development of Bioherbicides and Biofungicides

The search for environmentally benign alternatives to synthetic pesticides has led to the investigation of naturally occurring compounds like Penienone. agriculturejournals.cznih.govnih.govmdpi.com Bioherbicides and biofungicides derived from natural sources are considered promising tools for sustainable agriculture, offering more targeted action and reduced environmental impact. nih.govmdpi.com Fungi, including various Penicillium species, are recognized as a rich source of bioactive secondary metabolites with potential applications in pest management. mdpi.commdpi.comresearchgate.netresearchgate.net

Recent studies have highlighted the potent phytotoxic and antifungal properties of (-)-Penienone isolated from Penicillium palitans, a fungus found in deep-sea sediments in Antarctica. nih.govresearchgate.net This extremophilic origin suggests the fungus has developed unique metabolic capabilities to produce potent bioactive compounds. nih.gov

Bioherbicidal Activity: Research has demonstrated that (-)-Penienone exhibits significant herbicidal effects, particularly against monocotyledonous plants. In laboratory assays, it has shown potent inhibitory activity against the germination and growth of various plant species. nih.govresearchgate.net For example, at a concentration of 1 mg/mL, (-)-Penienone completely inhibited the seed germination of Agrostis stolonifera (creeping bentgrass). nih.govresearchgate.net It also demonstrated significant growth inhibition against Lemna paucicostata (duckweed), with a 50% inhibitory concentration (IC50) of 57 μM. nih.govresearchgate.net Interestingly, its activity was selective, showing potent effects on the monocot model A. stolonifera but not on the dicotyledonous model Lactuca sativa (lettuce). nih.gov This selectivity is a desirable trait for a bioherbicide, as it suggests the potential for controlling grassy weeds in broadleaf crops.

Biofungicidal Activity: In addition to its herbicidal properties, (-)-Penienone has displayed strong antifungal activity. When tested against the fungal pathogen Colletotrichum fragariae, which causes anthracnose in strawberries, (-)-Penienone exhibited a potent inhibitory effect with an IC50 value of 0.3 μM. nih.gov This level of activity indicates its potential as a lead compound for the development of new biofungicides to control significant plant diseases. nih.gov The genus Penicillium is a known producer of a diverse array of antifungal compounds. researchgate.netresearchgate.net

| Activity Type | Target Organism | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Bioherbicidal | Agrostis stolonifera (Creeping Bentgrass) | 1 mg/mL | 100% inhibition of seed germination. | nih.govresearchgate.net |

| Bioherbicidal | Lemna paucicostata (Duckweed) | 57 μM | 50% growth inhibition (IC50). | nih.govresearchgate.net |

| Bioherbicidal | Lactuca sativa (Lettuce) | Not specified | No significant activity observed. | nih.gov |

| Biofungicidal | Colletotrichum fragariae (Strawberry Anthracnose) | 0.3 μM | 50% growth inhibition (IC50). | nih.gov |

Utilization as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule with a specific biological activity that can be used as a tool to study and understand complex biological processes and pathways. Given its potent and selective bioactivities, this compound has the potential to be utilized as such a probe.

The selective phytotoxicity of (-)-Penienone against a monocotyledonous plant but not a dicotyledonous one suggests that it may interact with a molecular target or pathway that is unique to or differentially regulated in monocots. nih.gov This makes it a valuable tool for investigating the fundamental biological differences between these two major classes of plants. By identifying the specific protein or enzyme that this compound binds to, researchers could uncover novel targets for the development of more selective herbicides.

Similarly, its potent antifungal activity against Colletotrichum fragariae at a low micromolar concentration points to a specific mode of action. nih.gov Elucidating this mechanism could reveal new vulnerabilities in fungal pathogens that could be exploited for the development of novel fungicides. The process of identifying the target of a bioactive molecule often involves techniques such as affinity chromatography, proteomics, and genetic screening of resistant mutants. The insights gained from such studies are crucial for understanding disease mechanisms and for the rational design of new therapeutic agents.

While specific studies employing this compound as a chemical probe for pathway elucidation are not yet widely reported, its distinct biological profile makes it a strong candidate for such applications in plant biology and mycology.

Green Chemistry and Sustainable Production Considerations

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The production of natural products like this compound can be evaluated and optimized according to these principles to ensure environmental and economic sustainability. polimi.itnih.govpfizer.com

This compound is a fungal secondary metabolite, and its production relies on the fermentation of the producing organism, such as Penicillium palitans. nih.govresearchgate.net Fermentation is generally considered a greener technology compared to many traditional chemical syntheses because it often occurs in water-based media, at ambient temperatures and pressures, and utilizes renewable feedstocks.

Key green chemistry considerations for the production of this compound include:

Renewable Feedstocks: The production of this compound utilizes a renewable microorganism and typically simple, renewable carbon and nitrogen sources in the fermentation medium. nih.gov

Energy Efficiency: Fermentation processes can be optimized to minimize energy consumption. nih.gov The strain P. palitans that produces (-)-Penienone was cultivated via solid-state fermentation at a standard temperature, which is an energy-efficient method. nih.govresearchgate.net

Waste Prevention: A primary goal of green chemistry is to prevent waste rather than treating it after it has been created. pfizer.com Optimizing the fermentation process to maximize the yield of this compound and minimize the production of unwanted byproducts is a key step. Additionally, exploring the use of fermentation byproducts for other applications can contribute to a circular economy model.

Safer Solvents and Auxiliaries: The extraction and purification of this compound from the fermentation broth is a critical step. The reported isolation of (-)-Penienone utilized methylene (B1212753) chloride, a solvent with significant environmental and health concerns. nih.govresearchgate.net A key area for green chemistry improvement would be the investigation of safer, more environmentally benign solvents for extraction, such as supercritical fluids or bio-based solvents.

Biocatalysis: The enzymes within the Penicillium species are responsible for synthesizing the complex structure of this compound. This use of biocatalysis is inherently a green chemistry principle, as enzymes are highly efficient and specific catalysts that operate under mild conditions. polimi.it

| Green Chemistry Principle | Current Method/Consideration | Potential for Improvement |

|---|---|---|

| Use of Renewable Feedstocks | Production via fermentation of Penicillium species using renewable media components. | Optimize media using agricultural or industrial waste streams as feedstocks. |

| Energy Efficiency | Solid-state fermentation often operates at or near room temperature. | Further optimization of fermentation parameters to reduce energy inputs for aeration and agitation. |

| Waste Prevention | Yield optimization through strain improvement and process control. | Develop applications for the spent biomass and fermentation broth to minimize waste. |

| Safer Solvents | Extraction reported using methylene chloride. | Replace with green solvents (e.g., supercritical CO2, ethanol, 2-methyltetrahydrofuran) for extraction and purification. |

| Catalysis | Biosynthesis utilizes the natural enzymatic machinery of the fungus (biocatalysis). | Explore cell-free enzymatic synthesis or heterologous expression of the biosynthetic pathway in a high-producing host. |

By integrating the principles of green chemistry, the production of this compound can be developed into a sustainable process, providing a valuable bioactive compound for agricultural applications without imposing a significant environmental burden.

Future Research Directions and Unexplored Avenues

Deeper Understanding of Penienone Biosynthesis and Regulation

While this compound has been isolated from fungal sources, a comprehensive understanding of its biosynthetic pathway remains an area for future research. Identifying the specific genes and enzymes involved in the conversion of precursor molecules to this compound is crucial. researchgate.net Investigating the regulatory mechanisms that control this compound production in fungi, such as environmental triggers or genetic factors, could lead to optimized fermentation processes for higher yields. Techniques like genome mining and metabolomics can be employed to identify secondary metabolite biosynthetic gene clusters potentially involved in this compound production. researchgate.net

Discovery of Novel Biological Activities in Non-Human Systems

Current research highlights this compound's phytotoxic and antifungal activities, particularly against plant pathogens like Colletotrichum fragariae and its inhibitory effect on the germination of certain plant seeds. researchgate.netagropages.comresearcher.lifenih.govresearcher.liferesearcher.life However, its potential biological activities in other non-human systems are largely unexplored. Future studies could focus on evaluating its effects on a wider range of fungi, bacteria, insects, and other organisms. For instance, while some antibacterial activity against Enterococcus faecalis and Streptococcus pneumoniae has been reported, a broader screening against diverse bacterial strains is needed. researchgate.net Investigating its interactions with other microorganisms in various ecological niches could reveal novel functions or applications, such as in biocontrol strategies.

Rational Design of this compound Analogues with Improved Properties

The synthesis of this compound and its analogues has been explored through various chemical approaches, including organocatalytic conjugate addition and enzymatic kinetic resolution. researchgate.netpitt.eduresearchgate.netnsf.govacs.org Future research can leverage these synthetic strategies for the rational design and synthesis of this compound analogues. By modifying the chemical structure of this compound, researchers can investigate the structure-activity relationship (SAR) to identify moieties responsible for specific biological activities and potentially enhance potency, selectivity, or stability. wikipedia.orgnih.gov This could involve the creation of derivatives with altered functional groups or structural scaffolds to optimize their desired properties for potential applications, such as in agriculture as natural pesticides.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

Accurate and sensitive analytical techniques are essential for the detection, quantification, and metabolic profiling of this compound in various matrices, including fungal cultures, plant tissues, and environmental samples. While techniques like NMR and chromatography have been used in its structural elucidation and isolation, advanced methods are needed for trace analysis and comprehensive metabolomics studies. researchgate.netresearchgate.net Future research should focus on developing and applying highly sensitive techniques such as hyphenated chromatography-mass spectrometry (e.g., UPLC-MS/MS) for the precise quantification of this compound and its metabolites. researchgate.net Metabolomics approaches can provide insights into the metabolic pathways influenced by this compound in biological systems and its fate in the environment. researchgate.netjournaltocs.ac.uk

Ecological Role of this compound in Fungal Interactions and Environments

This compound is produced by fungi, and its presence in deep-sea sediments suggests a potential ecological role in these environments. researchgate.netagropages.comresearcher.lifenih.gov Future research should aim to understand the ecological function of this compound in fungal interactions, such as competition with other microorganisms or defense against predation. philpapers.org Investigating its persistence, distribution, and impact on microbial communities in soil and aquatic environments could shed light on its broader ecological significance. copernicus.orgnih.govpnnl.gov Understanding the environmental factors that influence this compound production by fungi in their natural habitats is also crucial for assessing its ecological impact and potential for sustainable production.

Q & A

Q. How can researchers optimize cost-efficiency in this compound synthesis for preclinical studies?

- Methodological Answer :

- Scale-Up Protocols : Use fractional factorial design to minimize reagent waste.

- Collaborations : Partner with academic labs for shared NMR/MS facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.